molecular formula C19H14BrF3N2O3 B11583743 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11583743
M. Wt: 455.2 g/mol
InChI Key: UTULYTHMNHYTFO-UHFFFAOYSA-N
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Description

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a trifluoroacetyl group, and a methoxyphenyl group, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the brominated indole with 4-methoxyphenylacetic acid or its derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the trifluoroacetyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the indole core or the trifluoroacetyl group.

    Reduction: Reduced derivatives of the indole core or the trifluoroacetyl group.

    Hydrolysis: 4-methoxyphenylacetic acid and the corresponding amine.

Scientific Research Applications

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes, receptors, and proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroacetyl group enhances its stability and lipophilicity, while the bromine atom and methoxyphenyl group contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C19H14BrF3N2O3

Molecular Weight

455.2 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H14BrF3N2O3/c1-28-13-5-3-12(4-6-13)24-17(26)10-25-9-15(18(27)19(21,22)23)14-8-11(20)2-7-16(14)25/h2-9H,10H2,1H3,(H,24,26)

InChI Key

UTULYTHMNHYTFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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